molecular formula C9H6BrClF3NO B1526404 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 1339344-06-7

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1526404
CAS No.: 1339344-06-7
M. Wt: 316.5 g/mol
InChI Key: WZEMJNWLRCLZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (molecular formula: C₉H₅BrClF₃NO) features a bromoacetamide backbone substituted with a 4-chloro-2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents at the ortho and para positions on the aromatic ring, respectively, confer distinct electronic and steric properties, influencing its reactivity and biological interactions .

For example, 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide is prepared by reacting bromoacetyl bromide with substituted anilines under controlled conditions (e.g., in dichloromethane with triethylamine as a base) . Similar methods likely apply, with variations in reaction time, temperature, and purification techniques (e.g., silica gel chromatography) .

Applications:
Bromoacetamides are widely used as intermediates in pharmaceutical synthesis. For instance, highlights the use of 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide (BTFMA) in protein alkylation studies, demonstrating its utility in biochemical assays.

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMJNWLRCLZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Route Using Bromoacetyl Bromide

The most commonly reported synthetic route involves reacting 2-chloro-4-(trifluoromethyl)aniline with bromoacetyl bromide in the presence of a base such as triethylamine. This base neutralizes the hydrogen bromide generated during the reaction, preventing side reactions and improving yield.

  • Solvent: Dichloromethane (DCM) is typically used due to its ability to dissolve both reactants and maintain a stable reaction environment.
  • Temperature: The reaction is carried out at low temperatures (0–5°C) to control the reaction rate and minimize byproduct formation.
  • Reaction Time: Typically ranges from 1 to 3 hours depending on scale and specific conditions.

Reaction Scheme:

$$
\text{2-chloro-4-(trifluoromethyl)aniline} + \text{bromoacetyl bromide} \xrightarrow[\text{DCM, 0–5°C}]{\text{triethylamine}} \text{2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide}
$$

This method yields the target compound with good purity and is scalable for industrial production.

Bromination of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

An alternative approach involves first synthesizing the non-brominated acetamide derivative, N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, followed by selective bromination at the alpha carbon of the acetamide side chain.

  • Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS) can be used.
  • Solvent: Dichloromethane or other inert solvents.
  • Temperature: Controlled low temperatures (0–5°C) to avoid over-bromination.
  • Reaction Monitoring: TLC or HPLC to track conversion and minimize side products.

This stepwise method allows for precise control over bromination, which is critical for obtaining the desired mono-brominated product.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to enhance safety, reproducibility, and yield. Automated systems allow precise control over:

  • Temperature
  • Pressure
  • Reactant feed rates
  • Reaction time

This approach minimizes exposure to hazardous reagents like bromoacetyl bromide and bromine, while ensuring consistent product quality.

Summary of Preparation Methods

Method Key Reactants Solvent Temperature (°C) Notes
Acylation with bromoacetyl bromide 2-chloro-4-(trifluoromethyl)aniline + bromoacetyl bromide Dichloromethane 0–5 Requires base (triethylamine); high yield
Bromination of acetamide N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide + Br2 or NBS Dichloromethane 0–5 Selective bromination; reaction monitoring needed

Research Findings and Optimization

  • Base Selection: Triethylamine is preferred due to its effectiveness in scavenging HBr and compatibility with reaction solvents.
  • Temperature Control: Maintaining low temperatures is critical to prevent side reactions such as over-bromination or decomposition of intermediates.
  • Purification: Products are typically purified by recrystallization or chromatography to achieve >95% purity, confirmed by HPLC and NMR spectroscopy.
  • Yield: Reported yields range from 70% to 90%, depending on scale and reaction optimization.

Scientific Research Applications

Chemistry

2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound is utilized to study the effects of halogenated compounds on biological systems. It can act as a probe to investigate enzyme-substrate interactions and is being explored for its potential biological activity, including enzyme inhibition.

Medicine

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial effects. Its structural features may contribute to its activity as an inhibitor or modulator of biological targets, particularly in cancer therapy where it may disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes, including polymer synthesis and as a reagent in organic synthesis.

In Vitro Studies

Research has demonstrated the antibacterial efficacy of related acetamides against K. pneumoniae. The introduction of halogen atoms significantly improved antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating promising results for therapeutic applications.

Enzyme Inhibition Studies

A study highlighted the potential of this compound as an enzyme inhibitor against CDKs involved in tumor growth regulation. This research provides a basis for further exploration into its use as an anticancer agent.

Pharmacokinetic Profile

Initial assessments indicate favorable pharmacokinetic properties for related compounds, suggesting good absorption and distribution characteristics crucial for oral drug formulations.

Mechanism of Action

The mechanism by which 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural analogs based on substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound -Br (acetamide), -Cl (para), -CF₃ (ortho) C₉H₅BrClF₃NO 343.5 Potential alkylating agent; biochemical studies
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide -Br (acetamide), -CF₃ (para) C₉H₆BrF₃NO 280.05 Anti-trypanosomal activity (in vitro)
2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide -Br (acetamide), -CF₃ (ortho) C₉H₆BrF₃NO 280.05 Higher lipophilicity vs. para isomer
2-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide -Cl (acetamide), -Cl (meta), -CF₃ (para) C₉H₆Cl₂F₃NO 272.06 Reduced steric hindrance vs. bromo analogs
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide -Br (acetamide), -Cl (para), -Cl (benzoyl) C₁₅H₁₀BrCl₂NO₂ 395.06 Enhanced electrophilicity due to benzoyl group

Key Observations :

  • Trifluoromethyl Position : Ortho-substituted -CF₃ (as in the target compound) introduces steric hindrance, which may reduce binding affinity compared to para-substituted analogs .
  • Benzoyl vs. Acetamide : The benzoyl group in ’s compound enhances electrophilicity, making it more reactive in nucleophilic environments .

Physicochemical Properties

Property Target Compound 2-Bromo-N-(4-CF₃-phenyl)acetamide 2-Chloro-N-(4-Cl-3-CF₃-phenyl)acetamide
Solubility Low in water Moderate in DMSO High in chloroform
Melting Point Not reported 120–122°C 98–100°C
LogP ~3.5 (estimated) 2.8 2.1

Notes:

  • The target compound’s higher logP (estimated) compared to chlorine analogs suggests greater lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide compound that has garnered attention for its potential biological activities. The unique combination of bromine, chlorine, and trifluoromethyl groups in its structure may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C10H8BrClF3N. The presence of halogen atoms significantly influences its reactivity and biological interactions.

Property Value
Molecular FormulaC10H8BrClF3N
Molecular Weight304.53 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, modulating pathways critical for cell proliferation and inflammation. The exact molecular mechanisms are still under investigation, but preliminary studies suggest interactions with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that halogenated acetamides can inhibit the growth of various bacterial strains, including Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The presence of chlorine in the structure has been linked to enhanced antibacterial activity by stabilizing interactions with target enzymes .

Anticancer Potential

The compound has also been explored for its anticancer potential. Similar derivatives have been found to inhibit CDK activity, suggesting that this compound may also possess anticancer properties by disrupting cell cycle progression. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making such compounds promising candidates for cancer therapy.

Case Studies and Research Findings

  • In vitro Studies : A study investigated the antibacterial efficacy of related acetamides against K. pneumoniae, demonstrating that the introduction of halogen atoms significantly improved antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future therapeutic applications .
  • Enzyme Inhibition : Another study highlighted the compound's potential as an enzyme inhibitor, particularly against CDKs involved in tumor growth regulation. This research provides a basis for further exploration into its use as an anticancer agent.
  • Pharmacokinetic Profile : Initial assessments indicate favorable pharmacokinetic properties for related compounds, suggesting good absorption and distribution characteristics which are crucial for oral drug formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(trifluoromethyl)aniline with bromoacetyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of bromoacetyl chloride).
  • Solvent : Use anhydrous dichloromethane or THF to ensure reactivity.
  • Catalyst : Triethylamine (1.5–2.0 eq.) to neutralize HCl byproducts and drive the reaction forward.
  • Purity Control : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, validated by HPLC .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect a singlet at δ 3.8–4.2 ppm for the CH₂Br group and downfield aromatic protons (δ 7.2–8.0 ppm) due to electron-withdrawing substituents.
  • ¹³C NMR : The carbonyl (C=O) appears at ~168 ppm; CF₃ and C-Br signals are visible at ~120 ppm (q, J = 288 Hz) and ~30 ppm, respectively.
  • FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and C-Br vibration at ~550–600 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 341 (calculated for C₉H₆BrClF₃NO). Cross-validate with high-resolution data .

Q. What are the key challenges in maintaining stability during storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromoacetamide moiety.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The CF₃ group increases electrophilicity at the acetamide carbonyl via inductive effects, enhancing susceptibility to nucleophilic attack.
  • Experimental Design :
  • React with primary amines (e.g., benzylamine) in DMF at 60°C. Monitor reaction progress via TLC (hexane/EtOAc 3:1).
  • Compare kinetics with non-CF₃ analogs (e.g., N-[4-chloro-2-methylphenyl]acetamide) to quantify rate acceleration.
  • Data Interpretation : CF₃-substituted compounds show 3–5x faster reaction rates, confirmed by Arrhenius plots .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • X-ray Crystallography :
  • Grow single crystals via slow evaporation from acetonitrile.
  • Use SHELXL (v.2018/3) for refinement. The CF₃ group often exhibits rotational disorder; apply restraints to ADPs (Uij) for accurate modeling.
  • Analyze dihedral angles between aromatic rings (expected: 60–80°) to assess steric effects from substituents.
  • Contradiction Resolution : If data conflicts with DFT-optimized structures (e.g., bond length discrepancies >0.02 Å), re-examine hydrogen-bonding networks (N–H⋯O/F interactions) .

Q. How can biological activity be systematically evaluated against enzyme targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).
  • Assay Design :
  • Use fluorescence-based assays (e.g., ATPase activity inhibition) with IC₅₀ determination.
  • Include positive controls (e.g., staurosporine for kinases) and validate with SPR to measure binding kinetics (KD, kon/koff).
  • Data Contradictions : If activity varies between assays (e.g., cell-free vs. cellular), assess membrane permeability via logP calculations (predicted ~2.5) or PAMPA assays .

Q. What computational methods predict the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with flexible residues in the target’s active site (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>70%).
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity using Hammett σ constants. Validate with experimental IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.